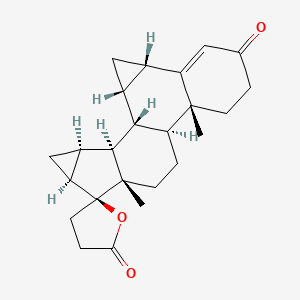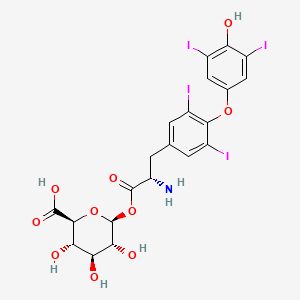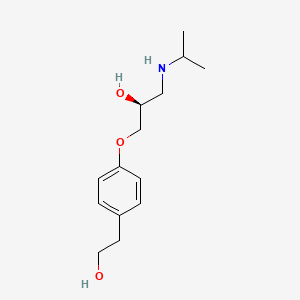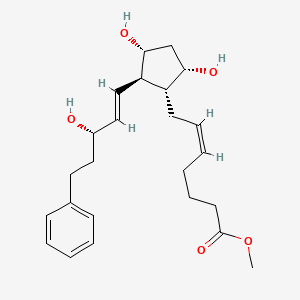
6,7-Épidrospirénone
Vue d'ensemble
Description
6,7-Epidrospirenone: is a synthetic derivative of drospirenone, a progestin used in various hormonal contraceptives. This compound is an epimer of drospirenone, meaning it has a different configuration at one or more stereocenters. 6,7-Epidrospirenone is often studied for its potential impurities and its role in the overall efficacy and safety of drospirenone-containing medications .
Applications De Recherche Scientifique
6,7-Epidrospirenone has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis of drospirenone impurities and in the development of new synthetic routes for progestins.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biomarker for drug metabolism.
Medicine: Research focuses on its role in hormonal contraceptives and its potential side effects.
Industry: It is used in the quality control of pharmaceutical products containing drospirenone.
Analyse Biochimique
Biochemical Properties
6,7-Epidrospirenone plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily interacts with the mineralocorticoid receptor, acting as an antagonist. This interaction inhibits the binding of aldosterone, a hormone that regulates sodium and water balance in the body. Additionally, 6,7-Epidrospirenone binds to the progesterone receptor, exerting progestogenic effects. These interactions are crucial for its role in hormonal regulation and contraceptive efficacy .
Cellular Effects
6,7-Epidrospirenone affects various types of cells and cellular processes. In epithelial cells, it modulates cell signaling pathways, particularly those involving the mineralocorticoid and progesterone receptors. This modulation influences gene expression, leading to changes in cellular metabolism and function. For example, 6,7-Epidrospirenone can reduce the expression of genes involved in sodium reabsorption, thereby promoting diuresis and reducing fluid retention . Additionally, it has been shown to impact cell proliferation and apoptosis in certain cancer cell lines, highlighting its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of 6,7-Epidrospirenone involves its binding interactions with specific receptors and subsequent modulation of gene expression. By acting as an antagonist to the mineralocorticoid receptor, it prevents aldosterone from exerting its effects, leading to decreased sodium reabsorption and increased potassium excretion. This mechanism is essential for its diuretic and antihypertensive properties. Furthermore, 6,7-Epidrospirenone’s progestogenic activity is mediated through its binding to the progesterone receptor, influencing reproductive and menstrual cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Epidrospirenone have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme temperatures or prolonged exposure to light. In vitro studies have shown that 6,7-Epidrospirenone maintains its biological activity for extended periods, with minimal degradation. Long-term effects on cellular function include sustained modulation of gene expression and cellular metabolism, which are consistent with its known pharmacological properties .
Dosage Effects in Animal Models
The effects of 6,7-Epidrospirenone vary with different dosages in animal models. At low doses, it effectively antagonizes the mineralocorticoid receptor, promoting diuresis and reducing blood pressure. At higher doses, toxic effects such as electrolyte imbalances and renal dysfunction have been observed. These threshold effects highlight the importance of dose optimization in therapeutic applications. Additionally, high doses of 6,7-Epidrospirenone have been associated with adverse effects on reproductive tissues, emphasizing the need for careful monitoring in clinical use .
Metabolic Pathways
6,7-Epidrospirenone is involved in several metabolic pathways, primarily those related to steroid metabolism. It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways is crucial for its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, 6,7-Epidrospirenone is transported and distributed through specific transporters and binding proteins. It is known to interact with serum albumin and sex hormone-binding globulin, which facilitate its distribution in the bloodstream. The compound’s localization and accumulation in target tissues are influenced by these interactions, affecting its therapeutic effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 6,7-Epidrospirenone is primarily within the cytoplasm and nucleus, where it exerts its effects on receptor-mediated signaling pathways. Targeting signals and post-translational modifications direct the compound to specific compartments, such as the mineralocorticoid and progesterone receptors. These localizations are essential for its activity and function, ensuring precise modulation of cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Epidrospirenone typically involves the epimerization of drospirenone. This process can be achieved through various chemical reactions that alter the stereochemistry at the 6 and 7 positions of the molecule. The reaction conditions often include the use of strong bases or acids to facilitate the epimerization process .
Industrial Production Methods: Industrial production of 6,7-Epidrospirenone is generally integrated into the manufacturing process of drospirenone. The compound is isolated and purified using advanced chromatographic techniques to ensure the removal of impurities and to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Epidrospirenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Mécanisme D'action
The mechanism of action of 6,7-Epidrospirenone is similar to that of drospirenone. It acts as a progestin, binding to progesterone receptors and exerting anti-mineralocorticoid and anti-androgenic effects. This results in the suppression of ovulation and the regulation of menstrual cycles. The molecular targets include progesterone receptors and pathways involved in the hormonal regulation of the reproductive system .
Comparaison Avec Des Composés Similaires
Drospirenone: The parent compound, widely used in hormonal contraceptives.
17-Epidrospirenone: Another epimer of drospirenone, considered an impurity.
Ethinyl Estradiol: Often combined with drospirenone in contraceptive formulations
Uniqueness: 6,7-Epidrospirenone is unique due to its specific stereochemistry, which can influence its biological activity and its role as an impurity in drospirenone-containing medications. Its study helps in understanding the overall safety and efficacy of these medications .
Propriétés
IUPAC Name |
(1R,2S,4S,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15+,16-,18-,20+,21-,22+,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METQSPRSQINEEU-LPRBJKGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@H]3C[C@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237450 | |
| Record name | 6,7-Epidrospirenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889652-31-7 | |
| Record name | 6,7-Epidrospirenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889652317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Epidrospirenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-EPIDROSPIRENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Q360L95K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














